Benexate

Pharmaceutics Drug Formulation Bioavailability

Benexate's anti-ulcer efficacy depends entirely on β-cyclodextrin complexation; without it, the compound is insoluble and inactive. This unique requirement makes benexate an ideal model for studying inclusion complex impact on poorly water-soluble drugs. Unlike teprenone or rebamipide, benexate directly scavenges superoxide radicals and selectively modulates gastric PGE₂ without systemic COX interference. Procure for targeted gastroprotection research, NSAID‑gastropathy studies, and analytical reference standard development.

Molecular Formula C23H27N3O4
Molecular Weight 409.5 g/mol
CAS No. 78718-52-2
Cat. No. B1220829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenexate
CAS78718-52-2
Synonymsenexate
benexate (trans)tosyl salt
benzyl 2-((4-guanidinomethyl)cyclohexylcarbonyloxy)benzoate
Molecular FormulaC23H27N3O4
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESC1CC(CCC1CN=C(N)N)C(=O)OC2=CC=CC=C2C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C23H27N3O4/c24-23(25)26-14-16-10-12-18(13-11-16)21(27)30-20-9-5-4-8-19(20)22(28)29-15-17-6-2-1-3-7-17/h1-9,16,18H,10-15H2,(H4,24,25,26)
InChIKeyIAXUQWSLRKIRFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benexate (CAS 78718-52-2): Product Profile and Procurement Classification


Benexate is a cytoprotective anti-ulcer agent belonging to the gastric mucosal protectant class [1]. It is clinically formulated and administered as its β-cyclodextrin inclusion complex, Benexate Hydrochloride Betadex (BHB) [2]. The therapeutic effect of benexate is associated with promotion of prostaglandin synthesis, inhibition of acid secretion, and an increase in mucosal blood flow [1]. Benexate Hydrochloride Betadex received regulatory approval in Japan for the treatment of gastric ulcer [3].

Benexate: Why In-Class Substitution with Teprenone, Sofalcone, or Rebamipide is Not Straightforward


Benexate's therapeutic activity is fundamentally dependent on its formulation as a β-cyclodextrin inclusion complex [1]. Without this complexation, benexate is virtually insoluble and lacks significant anti-ulcer efficacy, a critical pharmaceutical limitation that distinguishes it from other gastric mucosal protectants [1]. Furthermore, benexate's biological profile, including its specific free radical scavenging activity and its unique, tissue-selective prostaglandin modulation [REFS-2, REFS-3], differentiates it from other agents within the gastric mucosal protectant class, such as teprenone, sofalcone, and rebamipide. These fundamental differences in pharmaceutical technology and pharmacological selectivity mean that benexate and its peers are not interchangeable.

Quantitative Evidence of Benexate's Differentiation from Comparator Compounds


Essentiality of Cyclodextrin Complexation for Benexate's In Vivo Anti-Ulcer Activity

Benexate alone is virtually inactive; its therapeutic efficacy is entirely contingent on its formulation as a β-cyclodextrin inclusion complex [1]. While uncomplexed benexate or a physical mixture with β-cyclodextrin showed no significant inhibition of HCl-ethanol-induced ulcer formation in rats, the benexate·CD complex 'extremely inhibited' ulcer formation [1]. This is a critical, quantifiable differentiator not shared by many other gastric mucosal protectants like rebamipide or teprenone.

Pharmaceutics Drug Formulation Bioavailability

Superoxide Radical Scavenging Activity Differentiates Benexate from Teprenone

In a direct comparative study, benexate demonstrated direct superoxide scavenging activity, a property it shares with plaunotol, rebamipide, and sofalcone [1]. Importantly, this activity was absent in teprenone, another prominent gastric mucosal protectant [1].

Oxidative Stress Free Radical Biology Gastroprotection

Tissue-Selective Prostaglandin Modulation: Gastric PGE2 Increase Without Systemic Anti-Inflammatory Interference

Benexate Hydrochloride Betadex (BHB) exhibits a distinct tissue-selective effect on prostaglandin levels. In rats, BHB (100 to 1000 mg/kg, p.o.) increased gastric PGE2 levels by 61% to 113% [1]. Concurrently, it did not antagonize the anti-inflammatory effect of indomethacin and even decreased PGE2 levels in inflammatory exudate by 9% to 71% [1].

Eicosanoid Pharmacology NSAID Gastropathy Tissue Selectivity

Benexate Hydrochloride Betadex Demonstrates Clinical Efficacy for Gastric Ulcer Healing

In a clinical study of 30 patients with endoscopically diagnosed gastric ulcer, treatment with Benexate HCl betadex (400 mg twice daily) resulted in a complete ulcer healing rate of 36.7% at 4 weeks and 76.7% at 8 weeks [1]. Epigastric pain disappeared in 96.7% of patients within 1 week [1].

Clinical Gastroenterology Ulcer Healing Therapeutic Efficacy

High-Value Research and Industrial Applications for Benexate


Investigating the Role of Cyclodextrin Complexation in Enhancing Drug Bioavailability and Efficacy

Given the essential requirement of β-cyclodextrin complexation for benexate's in vivo anti-ulcer activity [1], benexate serves as an ideal model compound for studying the impact of inclusion complex formation on the solubility, dissolution, and pharmacological activity of poorly water-soluble drugs. This is a high-value application in pharmaceutical research and development.

Research on Tissue-Selective Modulation of Prostaglandin Pathways for Gastroprotection

Benexate's unique ability to increase gastric PGE2 while not interfering with systemic anti-inflammatory responses [1] makes it a valuable research tool for studying the mechanisms of NSAID-induced gastropathy and for developing strategies for targeted gastroprotection that do not compromise the therapeutic benefits of NSAIDs.

Comparative Studies on Free Radical Scavenging in Gastric Mucosal Defense

As benexate possesses direct superoxide scavenging activity [1] while other class members like teprenone do not, it is a key compound for inclusion in comparative studies designed to elucidate the specific contribution of free radical scavenging to the overall cytoprotective effect of gastric mucosal protectants.

Use as a Reference Standard for Quality Control and Analytical Method Development

The specific pharmaceutical form, Benexate Hydrochloride Betadex, is a well-characterized drug with a defined CAS number for the complex (91574-91-3). Its established clinical use and defined analytical properties [1] make it suitable for use as a reference standard in the quality control of raw materials and finished products, and for the development of new analytical methods for this class of compound.

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